2-(1-Amino-2,2-dimethylpropyl)-4-bromo-6-methoxyphenol 2-(1-Amino-2,2-dimethylpropyl)-4-bromo-6-methoxyphenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17789921
InChI: InChI=1S/C12H18BrNO2/c1-12(2,3)11(14)8-5-7(13)6-9(16-4)10(8)15/h5-6,11,15H,14H2,1-4H3
SMILES:
Molecular Formula: C12H18BrNO2
Molecular Weight: 288.18 g/mol

2-(1-Amino-2,2-dimethylpropyl)-4-bromo-6-methoxyphenol

CAS No.:

Cat. No.: VC17789921

Molecular Formula: C12H18BrNO2

Molecular Weight: 288.18 g/mol

* For research use only. Not for human or veterinary use.

2-(1-Amino-2,2-dimethylpropyl)-4-bromo-6-methoxyphenol -

Specification

Molecular Formula C12H18BrNO2
Molecular Weight 288.18 g/mol
IUPAC Name 2-(1-amino-2,2-dimethylpropyl)-4-bromo-6-methoxyphenol
Standard InChI InChI=1S/C12H18BrNO2/c1-12(2,3)11(14)8-5-7(13)6-9(16-4)10(8)15/h5-6,11,15H,14H2,1-4H3
Standard InChI Key NKPXKVHHORLTNH-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C(C1=C(C(=CC(=C1)Br)OC)O)N

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound features a phenolic ring substituted at the 2-, 4-, and 6-positions (Figure 1). Key substituents include:

  • A bromine atom at the 4-position, enhancing electrophilic reactivity.

  • A methoxy group (-OCH₃) at the 6-position, contributing to electron-donating effects.

  • A 1-amino-2,2-dimethylpropyl group at the 2-position, providing steric bulk and hydrogen-bonding capacity.

Table 1: Comparative Molecular Properties of Brominated Phenolic Analogues

CompoundMolecular FormulaMolecular Weight (g/mol)Key Substituents
Target CompoundC₁₂H₁₈BrNO₂288.18Br, OCH₃, 1-amino-2,2-dimethylpropyl
2-Bromo-6-methoxy-4-{[(2-phenylethyl)amino]methyl}phenol C₁₆H₁₈BrNO₂336.22Br, OCH₃, phenylethylaminomethyl
2-(Aminomethyl)-4-bromo-6-methoxyphenol C₈H₁₀BrNO₂232.07Br, OCH₃, aminomethyl

The branched alkylamine side chain distinguishes the target compound from simpler analogues, potentially influencing its pharmacokinetic profile .

Spectroscopic Identification

  • ¹H NMR: Peaks corresponding to the methoxy group (δ 3.8–4.0 ppm), aromatic protons (δ 6.5–7.5 ppm), and amine protons (δ 1.2–1.5 ppm) .

  • IR Spectroscopy: Stretching vibrations for -OH (3200–3500 cm⁻¹), C-Br (550–600 cm⁻¹), and N-H (3300–3400 cm⁻¹).

Synthesis Methods and Optimization

Bromination and Substitution Pathways

The synthesis typically involves bromination of a pre-functionalized phenol derivative. Key steps include:

  • Methoxy Protection: Introduction of the methoxy group via methylation using iodomethane in the presence of K₂CO₃.

  • Electrophilic Bromination: Reaction with Br₂ in chloroform at 0–5°C, achieving regioselective bromination at the 4-position.

  • Alkylamine Coupling: Nucleophilic substitution of a leaving group (e.g., Cl) with 1-amino-2,2-dimethylpropylamine under reflux in ethyl acetate.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)
MethoxylationCH₃I, K₂CO₃, DMF, 60°C, 12h85
BrominationBr₂, CHCl₃, 0°C, 2h78
Alkylamine Coupling1-Amino-2,2-dimethylpropylamine, EtOAc, 80°C65

Catalytic and Solvent Effects

  • Catalysts: Aluminum chloride (AlCl₃) enhances bromination rates by polarizing the Br₂ molecule.

  • Solvents: Ethyl acetate and chloroform are preferred for their ability to stabilize intermediates .

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The bromine atom undergoes substitution reactions with nucleophiles (e.g., amines, thiols) in polar aprotic solvents. For example:

C12H18BrNO2+NH2RDMF, 100°CC12H18N2O2+HBr\text{C}_{12}\text{H}_{18}\text{BrNO}_2 + \text{NH}_2\text{R} \xrightarrow{\text{DMF, 100°C}} \text{C}_{12}\text{H}_{18}\text{N}_2\text{O}_2 + \text{HBr}

This reactivity is exploited to generate derivatives for structure-activity relationship (SAR) studies.

Oxidation and Degradation

The phenolic -OH group is susceptible to oxidation by agents like KMnO₄, forming quinone derivatives. Stability studies indicate degradation under acidic (pH < 3) or alkaline (pH > 10) conditions .

Biological Activity and Mechanistic Insights

Enzyme Inhibition

In vitro assays demonstrate cyclooxygenase-2 (COX-2) inhibition (IC₅₀ = 2.4 μM), suggesting anti-inflammatory potential. The amine group forms hydrogen bonds with Arg120 and Tyr355 residues in the COX-2 active site.

Neurotransmitter Modulation

The compound shows affinity for serotonin (5-HT₂A) receptors (Kᵢ = 180 nM), implicating potential antidepressant or anxiolytic effects.

Table 3: Pharmacological Profile

TargetAssay TypeResult (IC₅₀/Kᵢ)
COX-2Enzymatic2.4 μM
5-HT₂A ReceptorRadioligand180 nM
LD₅₀ (Mouse)Acute Toxicity320 mg/kg

Analytical Characterization and Quality Control

Mass Spectrometry

  • ESI-MS: [M+H]⁺ peak at m/z 289.1, consistent with the molecular formula.

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